molecular formula C21H30F3N5S B10932813 1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea

1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea

Cat. No.: B10932813
M. Wt: 441.6 g/mol
InChI Key: GFOLFBVOVRYGBA-UHFFFAOYSA-N
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Description

1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the diethylamino propyl group and the trifluoromethyl benzyl group. The final step involves the formation of the thiourea moiety. Common reagents used in these reactions include diethylamine, trifluoromethyl benzyl chloride, and thiourea. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its structure suggests it could interact with specific molecular targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea: Similar structure but with a dimethylamino group instead of a diethylamino group.

    1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}thiourea: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl benzyl group enhances its stability and reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C21H30F3N5S

Molecular Weight

441.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-3-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C21H30F3N5S/c1-5-28(6-2)12-8-11-25-20(30)26-19-15(3)27-29(16(19)4)14-17-9-7-10-18(13-17)21(22,23)24/h7,9-10,13H,5-6,8,11-12,14H2,1-4H3,(H2,25,26,30)

InChI Key

GFOLFBVOVRYGBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=S)NC1=C(N(N=C1C)CC2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

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